2-Cyclopropylfuran-3-carboxylic acid chemical properties
2-Cyclopropylfuran-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Cyclopropylfuran-3-carboxylic Acid
Executive Summary: 2-Cyclopropylfuran-3-carboxylic acid is a heterocyclic compound that incorporates three structurally significant motifs: a furan ring, a carboxylic acid functional group, and a cyclopropyl substituent. This unique combination imparts a fascinating profile of reactivity and potential utility, particularly for professionals in drug discovery and fine chemical synthesis. The furan core is a prevalent scaffold in medicinal chemistry, the carboxylic acid group serves as a critical anchor for biological interactions and a handle for synthetic modification[1][2], and the cyclopropyl ring acts as a versatile bioisostere known to enhance metabolic stability and binding potency[3]. This guide provides a comprehensive analysis of the molecule's predicted physicochemical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for its application and derivatization.
Introduction: A Molecule of Convergent Functionality
The study of novel chemical entities often begins with a structural deconstruction to predict behavior. In 2-cyclopropylfuran-3-carboxylic acid, the convergence of its constituent parts creates a molecule with a distinct and valuable chemical personality.
The Furan-3-Carboxylic Acid Scaffold
Furan and its derivatives are fundamental building blocks in organic synthesis.[4] The carboxylic acid functionality, particularly when conjugated with the furan ring, establishes a planar, electron-withdrawing system that influences the aromaticity and reactivity of the heterocycle. Syntheses of furan-3-carboxylic acids often involve strategies like the aromatization of dihydrofurans or functionalization of pre-existing furan rings.[5]
The Cyclopropyl Group: Unique Electronic Properties
The cyclopropyl group is far more than a simple cycloalkane. Due to significant ring strain, its carbon-carbon bonds possess a high degree of p-character. This allows the cyclopropane ring to engage in conjugation with adjacent π-systems, acting as an electron-donating group.[6] In the context of an aromatic ring, this donation activates the ring toward electrophilic attack and directs incoming substituents to the ortho and para positions.[6] This electronic behavior is critical to understanding the reactivity of the furan ring in the target molecule.
Physicochemical and Spectroscopic Profile
While experimental data for this specific molecule is not widely published, a robust profile can be predicted based on established principles and data from analogous structures.
Predicted Physicochemical Properties
The following properties are estimated based on the molecule's structure and data from related compounds like cyclopropanecarboxylic acid and various furan carboxylic acids.[7][8][9]
| Property | Predicted Value / Description | Rationale / Analogous Compound Data |
| Molecular Formula | C₈H₈O₃ | By structural analysis. |
| Molecular Weight | 152.15 g/mol | By structural analysis. |
| Appearance | Off-white to light yellow solid | Typical for small, aromatic carboxylic acids. |
| pKa | 3.0 - 4.0 | The furan ring and adjacent cyclopropyl group influence the acidity. The pKa of a related furan dicarboxylic acid was found to be 3.2 and 3.6.[9] |
| logP | 1.0 - 2.0 | The cyclopropyl and furan components contribute to lipophilicity, while the carboxylic acid increases hydrophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethyl acetate. | The carboxylic acid allows for some aqueous solubility, especially at higher pH, while the hydrocarbon structure favors organic solvents.[7] |
Spectroscopic Signature Analysis
The structural features of 2-cyclopropylfuran-3-carboxylic acid give rise to a predictable spectroscopic fingerprint.
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretch from the carboxylic acid dimer will be prominent from ~2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch is expected around 1680-1700 cm⁻¹. The conjugation with the furan ring lowers the frequency compared to a non-conjugated acid.[10]
-
C-O stretching and C=C stretching from the furan ring will appear in the 1000-1600 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing between 10-12 ppm.[11]
-
Furan Protons: Two doublets are expected for the protons at the C4 and C5 positions of the furan ring, likely in the 6.5-8.0 ppm range.
-
Cyclopropyl Protons (-CH- and -CH₂-): A complex multiplet system in the upfield region (0.5-2.0 ppm) is characteristic of cyclopropyl groups.[8]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.[11]
-
Furan Carbons: Four distinct signals for the furan ring carbons, with the oxygen-bound carbons (C2 and C5) appearing further downfield than the others (C3 and C4).
-
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring will be in the upfield region, typically < 20 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 152.
-
Characteristic fragmentation patterns would include the loss of a hydroxyl radical (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[11]
-
Synthesis and Manufacturing
A plausible and efficient synthesis of 2-cyclopropylfuran-3-carboxylic acid can be designed using established synthetic methodologies for furan construction.
Retrosynthetic Analysis and Proposed Strategy
A logical approach involves the Paal-Knorr furan synthesis, which constructs the furan ring from a 1,4-dicarbonyl precursor.[12] The cyclopropyl group can be introduced early to form the necessary backbone.
Caption: Proposed retrosynthetic analysis for 2-cyclopropylfuran-3-carboxylic acid.
Detailed Experimental Protocol: A Plausible Paal-Knorr Synthesis
This protocol is a representative, field-proven workflow for a synthesis of this type.
Step 1: Synthesis of Ethyl 2-cyclopropylfuran-3-carboxylate (Intermediate)
-
Reaction Setup: To a solution of the 1,4-dicarbonyl precursor, ethyl 2-cyclopropyl-4,4-dimethoxy-3-oxobutanoate (1.0 eq), in toluene (5 mL per mmol of substrate), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Cyclization/Dehydration: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove the methanol and water generated during the reaction.
-
Causality Insight: The removal of volatile byproducts drives the equilibrium towards the formation of the aromatic furan ring, ensuring a high conversion rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography on silica gel to yield the pure intermediate.
Step 2: Hydrolysis to 2-Cyclopropylfuran-3-carboxylic acid (Final Product)
-
Reaction Setup: Dissolve the purified ethyl 2-cyclopropylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Saponification: Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C.
-
Monitoring: Monitor the hydrolysis of the ester by TLC until completion (typically 2-3 hours).
-
Workup and Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid.
-
Precipitation and Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-cyclopropylfuran-3-carboxylic acid.
-
Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing the obtained NMR and IR spectra with the predicted signatures.
-
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by the interplay of its three functional components.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group undergoes standard transformations, providing a gateway to a wide array of derivatives.
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) will yield the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., TBTU, HATU) followed by the addition of an amine provides a reliable route to amides.[10]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (2-cyclopropylfuran-3-yl)methanol.
Caption: Experimental workflow for the esterification of 2-cyclopropylfuran-3-carboxylic acid.
Reactivity of the Furan Ring: Electrophilic Aromatic Substitution
The furan ring's reactivity is dictated by the competing electronic effects of its substituents.
-
Activating Group: The C2-cyclopropyl group is electron-donating and activating.[6]
-
Deactivating Group: The C3-carboxylic acid group is electron-withdrawing and deactivating.
The position most susceptible to electrophilic attack on a furan ring is C5 (para to the oxygen and adjacent to a carbon). The activating effect of the C2-cyclopropyl group will strongly favor substitution at the C5 position . Reactions like halogenation (with NBS or NCS) or nitration would be expected to occur selectively at this site.
Reactivity of the Cyclopropyl Moiety
The cyclopropane ring is generally stable but can undergo ring-opening reactions under specific, typically harsh, conditions such as catalysis by Mn(III) or in the presence of strong Lewis acids.[13] For most standard synthetic transformations on the furan or carboxylic acid, the cyclopropyl ring will remain intact.
Applications in Drug Discovery
The structural elements of 2-cyclopropylfuran-3-carboxylic acid make it a highly attractive building block for medicinal chemistry programs. The cyclopropyl group is often used to replace gem-dimethyl or other alkyl groups to improve metabolic stability and fine-tune conformation for optimal target binding.[3] The furan serves as a stable, planar heterocyclic core, and the carboxylic acid provides a key hydrogen bond donor/acceptor site for interacting with biological targets.[1]
Safety and Handling
No specific safety data exists for 2-cyclopropylfuran-3-carboxylic acid. However, based on analogous structures, appropriate precautions must be taken.
-
Hazard Identification: Compounds like cyclopropanecarboxylic acid and other substituted carboxylic acids are often classified as corrosive and can cause skin and eye burns.[14][15] They may be harmful if swallowed.[16]
-
Recommended Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
2-Cyclopropylfuran-3-carboxylic acid represents a molecule with significant untapped potential. Its properties are a direct result of the synergistic interplay between its furan core, electron-donating cyclopropyl substituent, and synthetically versatile carboxylic acid handle. By understanding its predicted spectroscopic and physicochemical characteristics, plausible synthetic pathways, and specific reactivity patterns, researchers can effectively utilize this compound as a sophisticated building block for the design and synthesis of novel small molecules in drug discovery and materials science.
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